molecular formula C15H30N2O B14484326 1,5-Diazacycloheptadecan-6-one CAS No. 64414-58-0

1,5-Diazacycloheptadecan-6-one

Cat. No.: B14484326
CAS No.: 64414-58-0
M. Wt: 254.41 g/mol
InChI Key: OGGGDMNCAOJDSR-UHFFFAOYSA-N
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Description

1,5-Diazacycloheptadecan-6-one is a cyclic organic compound with a unique structure that includes two nitrogen atoms within a 17-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diazacycloheptadecan-6-one typically involves the cyclization of linear precursors containing nitrogen atoms. One common method includes the reaction of diamines with diesters under controlled conditions to form the desired cyclic structure. The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Diazacycloheptadecan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the ring structure.

Scientific Research Applications

1,5-Diazacycloheptadecan-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1,5-Diazacycloheptadecan-6-one involves its interaction with specific molecular targets. The nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simpler cyclic compound with a six-membered ring.

    Cyclooctane: An eight-membered ring compound with similar cyclic properties.

    Cyclododecane: A twelve-membered ring compound with extended cyclic structure.

Uniqueness

1,5-Diazacycloheptadecan-6-one is unique due to its 17-membered ring structure and the presence of two nitrogen atoms. This combination provides distinct chemical properties and reactivity compared to other cyclic compounds.

Properties

CAS No.

64414-58-0

Molecular Formula

C15H30N2O

Molecular Weight

254.41 g/mol

IUPAC Name

1,5-diazacycloheptadecan-6-one

InChI

InChI=1S/C15H30N2O/c18-15-11-8-6-4-2-1-3-5-7-9-12-16-13-10-14-17-15/h16H,1-14H2,(H,17,18)

InChI Key

OGGGDMNCAOJDSR-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)NCCCNCCCCC1

Origin of Product

United States

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